molecular formula C10H10O3 B11909832 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione CAS No. 91715-49-0

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione

Cat. No.: B11909832
CAS No.: 91715-49-0
M. Wt: 178.18 g/mol
InChI Key: DVPRMXAQNPJDNC-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of naphthalene in the presence of a nickel catalyst can yield tetrahydronaphthalene derivatives . Another method involves the use of specific reagents and conditions to achieve the desired hydroxylation and oxidation states.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. The use of nickel catalysts is prevalent, and the reaction conditions are optimized to ensure high yield and purity. The process may also involve steps to purify the final product, such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to more saturated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione exerts its effects involves interactions with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can influence biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione apart is its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

91715-49-0

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione

InChI

InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h5,11H,1-4H2

InChI Key

DVPRMXAQNPJDNC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=O)C2=O)O

Origin of Product

United States

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